L-Palmitoylcarnitine

Catalog No.
S538561
CAS No.
2364-67-2
M.F
C23H45NO4
M. Wt
399.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Palmitoylcarnitine

CAS Number

2364-67-2

Product Name

L-Palmitoylcarnitine

IUPAC Name

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C23H45NO4

Molecular Weight

399.6 g/mol

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1

InChI Key

XOMRRQXKHMYMOC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Palmitoyl-L-carnitine; Hexadecanoyl-L-carnitine; L-Carnitine palmitoyl ester;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Description

The exact mass of the compound L-Palmitoylcarnitine is 399.3349 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of O-palmitoylcarnitine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Biomarker for Disease Diagnosis:

Studies suggest that LPC levels in blood or urine may serve as potential biomarkers for certain diseases. For example, a metabolomics study found significantly altered levels of LPC in lung cancer patients compared to healthy controls []. However, more research is needed to validate LPC as a reliable diagnostic tool.

Therapeutic Potential:

L-Palmitoylcarnitine's role in cellular energy metabolism has led researchers to explore its therapeutic potential in various conditions. Some areas of investigation include:

  • Neurodegenerative Diseases: Studies suggest that LPC deficiency may be linked to the development of neurodegenerative diseases like Alzheimer's and Parkinson's []. Research is ongoing to determine if L-Palmitoylcarnitine supplementation could be beneficial.
  • Cardiovascular Disease: LPC's role in fatty acid transport suggests it might influence heart health. Some studies have investigated its potential benefits in heart failure patients [], but more research is needed to confirm its efficacy.

L-Palmitoylcarnitine is an ester derivative of carnitine, specifically a long-chain acylcarnitine, that plays a crucial role in fatty acid metabolism. This compound facilitates the transport of long-chain fatty acids, such as palmitic acid, into the mitochondria for β-oxidation, a process that generates adenosine triphosphate (ATP) for cellular energy. The structure of L-Palmitoylcarnitine consists of a palmitic acid moiety attached to the hydroxyl group of carnitine, enabling its function in energy metabolism and mitochondrial transport .

  • LPC functions as a transporter molecule within cells. It carries long-chain fatty acids across the mitochondrial membrane, facilitating their breakdown for energy production [, ].
  • Research suggests LPC may also play a role in other cellular processes, but more investigation is needed [].
  • Limited information is available on the safety aspects of LPC.
  • More research is needed to determine its potential toxicity or side effects [].

L-Palmitoylcarnitine is synthesized through the action of carnitine palmitoyltransferase I, which catalyzes the transfer of the palmitoyl group from palmitoyl-CoA to carnitine. The reaction can be summarized as follows:

Palmitoyl CoA+CarnitineL Palmitoylcarnitine+CoA\text{Palmitoyl CoA}+\text{Carnitine}\rightarrow \text{L Palmitoylcarnitine}+\text{CoA}

Once inside the mitochondria, L-Palmitoylcarnitine can be converted back to palmitoyl-CoA by carnitine palmitoyltransferase II, allowing the fatty acid to enter the β-oxidation pathway .

L-Palmitoylcarnitine is integral to cellular energy production. It facilitates the transport of long-chain fatty acids across the mitochondrial membranes, which is essential for their subsequent oxidation. The β-oxidation of palmitic acid yields multiple molecules of ATP; specifically, one molecule of palmitic acid can produce approximately 106 ATP after accounting for the initial investment in ATP for its activation . Additionally, L-Palmitoylcarnitine has been implicated in metabolic conditions such as insulin resistance and type 2 diabetes mellitus, where its levels can reflect metabolic status .

L-Palmitoylcarnitine can be synthesized through enzymatic and chemical methods. The primary method involves:

  • Enzymatic Synthesis: Using carnitine palmitoyltransferase I to catalyze the reaction between palmitoyl-CoA and carnitine.
  • Chemical Synthesis: This may involve esterification reactions where palmitic acid is reacted with carnitine under acidic conditions.

The enzymatic method is preferred for producing high-purity L-Palmitoylcarnitine for research and clinical applications .

L-Palmitoylcarnitine has several applications:

  • Clinical Diagnostics: It serves as a biomarker for primary carnitine deficiency and other metabolic disorders.
  • Research: Used in studies related to mitochondrial function and fatty acid metabolism.
  • Therapeutics: Investigated for potential roles in treating conditions like insulin resistance and cardiovascular diseases due to its influence on fat metabolism .

Research indicates that L-Palmitoylcarnitine interacts with various biological pathways. It has been shown to influence insulin sensitivity and lipid metabolism. For instance, elevated levels of acylcarnitines, including L-Palmitoylcarnitine, are associated with insulin resistance and type 2 diabetes mellitus. Studies have demonstrated that L-Palmitoylcarnitine can modulate K ATP channel activity through interactions with specific proteins like Kir6.2 .

L-Palmitoylcarnitine belongs to a larger family of acylcarnitines. Here are some similar compounds:

Compound NameStructureUnique Features
AcetylcarnitineAcetyl group attachedInvolved in short-chain fatty acid metabolism
MyristoylcarnitineMyristic acid attachedFunctions similarly but with a C14 fatty acid chain
StearoylcarnitineStearic acid attachedLonger chain (C18), involved in energy metabolism
OleoylcarnitineOleic acid attachedContains a double bond; influences lipid profiles

L-Palmitoylcarnitine is unique due to its specific role in transporting palmitic acid into mitochondria for energy production, distinguishing it from other acylcarnitines that may have different chain lengths or saturation levels .

Role in β-Oxidation Energetics and Adenosine Triphosphate Yield Optimization

L-Palmitoylcarnitine functions as the rate-limiting substrate for mitochondrial β-oxidation, orchestrating the complete catabolism of the sixteen-carbon palmitic acid chain through seven iterative cycles of enzymatic degradation [1] [4] [5]. The compound undergoes systematic oxidation within the mitochondrial matrix, generating substantial quantities of reduced coenzymes and acetyl-coenzyme A derivatives that fuel subsequent energy-producing pathways [6] [7] [5].
The energetic efficiency of L-Palmitoylcarnitine oxidation demonstrates remarkable metabolic optimization, yielding 106 molecules of adenosine triphosphate per substrate molecule through coordinated β-oxidation and citric acid cycle pathways [7] [5]. Each β-oxidation cycle produces one molecule each of reduced nicotinamide adenine dinucleotide and reduced flavin adenine dinucleotide, while simultaneously releasing acetyl-coenzyme A units that enter the citric acid cycle for complete oxidation [4] [8] [5].

The stoichiometric analysis reveals that seven β-oxidation cycles generate seven reduced nicotinamide adenine dinucleotide and seven reduced flavin adenine dinucleotide molecules, alongside eight acetyl-coenzyme A units [7] [5]. Subsequently, citric acid cycle oxidation of these acetyl units produces an additional twenty-four reduced nicotinamide adenine dinucleotide molecules, eight reduced flavin adenine dinucleotide molecules, and eight guanosine triphosphate molecules through substrate-level phosphorylation [5] [9].

Electron transport chain oxidation of the accumulated reducing equivalents generates the majority of adenosine triphosphate through oxidative phosphorylation, with reduced nicotinamide adenine dinucleotide yielding 2.5 adenosine triphosphate molecules and reduced flavin adenine dinucleotide producing 1.5 adenosine triphosphate molecules per oxidation event [7] [5]. This comprehensive oxidation process achieves an impressive energy efficiency of approximately 98%, accounting for the two adenosine triphosphate equivalents consumed during initial fatty acid activation [5] [10].

Metabolic regulation of L-Palmitoylcarnitine oxidation involves multiple control points that optimize energy production according to cellular demands [11] [12] [13]. The carnitine palmitoyltransferase system responds dynamically to changes in malonyl-coenzyme A concentrations, effectively preventing simultaneous fatty acid synthesis and oxidation [11] [12] [14]. Additionally, the adenosine triphosphate to adenosine diphosphate ratio provides negative feedback regulation, ensuring that fatty acid oxidation proceeds only when cellular energy reserves are depleted [4] [15] [16].

Tissue-specific variations in L-Palmitoylcarnitine utilization reflect differences in metabolic demands and enzymatic capacity across various organs [17] [6] [18]. Cardiac muscle demonstrates particularly high rates of fatty acid oxidation, deriving 50-70% of its energy requirements from β-oxidation pathways under normal physiological conditions [16] [5] [18]. Skeletal muscle similarly relies heavily on fatty acid oxidation during prolonged exercise and fasting states, when glucose availability becomes limiting [13] [18] [6].

Modulation of Membrane Fluidity and Lipid Raft Dynamics

L-Palmitoylcarnitine exerts profound effects on cellular membrane structure and dynamics through its amphiphilic molecular architecture, which enables direct integration into lipid bilayers and modification of membrane physical properties [19] [20] [21]. The compound's dual hydrophilic and hydrophobic domains facilitate interaction with both polar head groups and fatty acid chains within membrane phospholipids, resulting in concentration-dependent alterations in membrane fluidity and organization [2] [21] [22].

Membrane insertion mechanisms involve the intercalation of L-Palmitoylcarnitine's long-chain palmitic acid moiety between existing phospholipid acyl chains, while the positively charged trimethylammonium group interacts with negatively charged phospholipid head groups [19] [20] [21]. This amphiphilic interaction disrupts the regular packing of membrane lipids, particularly within lipid raft domains that are enriched in cholesterol and sphingomyelin [23] [24] [25].

Concentration-dependent effects on membrane properties demonstrate a biphasic response pattern, with low concentrations (1-10 μM) producing membrane stabilization and enhanced fluidity, while higher concentrations (>10 μM) induce membrane destabilization and permeability changes [21] [22] [16]. At physiological concentrations, L-Palmitoylcarnitine enhances membrane dynamics without compromising structural integrity, facilitating optimal protein function and transport processes [21] [22].

Lipid raft disruption represents a significant consequence of L-Palmitoylcarnitine accumulation, particularly in pathological conditions where acylcarnitine levels become elevated [23] [26] [24]. The compound preferentially incorporates into cholesterol-rich membrane domains, competing with sphingomyelin for cholesterol interactions and disrupting the ordered lipid phase characteristic of functional rafts [23] [27] [24]. This disruption affects the localization and activity of raft-associated proteins, including various signal transduction enzymes and membrane transporters [23] [26] [24].

Membrane permeability transition occurs at elevated L-Palmitoylcarnitine concentrations, particularly in mitochondrial membranes where the compound can trigger opening of the mitochondrial permeability transition pore [28] [16]. This effect contributes to mitochondrial dysfunction and cellular damage in pathological states characterized by impaired fatty acid oxidation and acylcarnitine accumulation [16] [29] [30].

Phospholipid incorporation studies demonstrate that L-Palmitoylcarnitine enhances the incorporation of palmitic acid into membrane phosphatidylcholine and phosphatidylethanolamine through carnitine palmitoyltransferase-mediated reactions [31] [32]. This process contributes to membrane remodeling and turnover, particularly in erythrocytes where it represents a major pathway for membrane lipid renewal [31] [32].

Allosteric Regulation of Enzymatic Complexes in Fatty Acid Catabolism

L-Palmitoylcarnitine participates in sophisticated allosteric regulatory networks that coordinate fatty acid catabolism with overall cellular metabolism, functioning both as a regulatory substrate and as an allosteric effector for multiple enzymatic complexes [11] [33] [34]. These regulatory interactions ensure optimal metabolic flux through β-oxidation pathways while preventing metabolic conflicts with competing biosynthetic processes [11] [12] [14].
Carnitine palmitoyltransferase regulation represents the primary control point for L-Palmitoylcarnitine-mediated fatty acid oxidation, with the rate-limiting carnitine palmitoyltransferase I enzyme subject to potent allosteric inhibition by malonyl-coenzyme A [11] [12] [14]. This regulatory mechanism prevents simultaneous fatty acid synthesis and oxidation by coordinating the activities of acetyl-coenzyme A carboxylase and carnitine palmitoyltransferase I through shared sensitivity to cellular energy status [11] [12] [35].

Pantothenate kinase 2 activation demonstrates a novel regulatory function for L-Palmitoylcarnitine as a competitive antagonist of acetyl-coenzyme A inhibition [34]. The compound binds to pantothenate kinase 2 with high affinity (dissociation constant of 4.46 × 10⁻⁹ M), relieving the potent inhibition exerted by acetyl-coenzyme A and enabling continued coenzyme A biosynthesis during periods of high β-oxidation activity [34]. This mechanism ensures adequate coenzyme A availability to support sustained fatty acid oxidation without depleting the cellular coenzyme A pool [34].

Protein kinase C modulation reveals an additional layer of allosteric regulation whereby L-Palmitoylcarnitine functions as a lipophilic modulator rather than a simple inhibitor [36] [37] [38] [39]. The compound enhances phorbol ester dependency of protein kinase C activation while inhibiting basal enzyme activity, effectively shifting the enzyme's activation profile toward stimulus-dependent rather than constitutive activity [39] [40]. This modulation affects cellular differentiation processes and proliferation rates, particularly in neuronal cell types [36] [38].

Membrane-mediated allosteric effects occur through L-Palmitoylcarnitine's interactions with cardiolipin, a unique mitochondrial phospholipid that activates multiple fatty acid oxidation enzymes [33] [41] [22]. Cardiolipin enhances carnitine palmitoyltransferase activity four-fold while simultaneously increasing enzyme sensitivity to malonyl-coenzyme A inhibition sixty-fold [41] [22]. These effects demonstrate how membrane lipid composition can allosterically regulate enzymatic activity through direct protein-lipid interactions [33] [41] [22].

Metabolic feedback mechanisms involve L-Palmitoylcarnitine in complex regulatory circuits that integrate fatty acid oxidation with glucose metabolism and ketogenesis [15] [42] [43]. High concentrations of the compound can inhibit carnitine palmitoyltransferase through product inhibition, preventing excessive β-oxidation when acetyl-coenzyme A production exceeds cellular utilization capacity [42] [43]. Additionally, the compound participates in the regulation of acetyl-coenzyme A carboxylase through feedback inhibition, coordinating fatty acid synthesis with oxidation rates [42] [35].

Compartmentalization effects contribute to allosteric regulation by creating distinct pools of L-Palmitoylcarnitine with different regulatory functions [15] [11] [12]. Cytoplasmic accumulation of the compound signals impaired mitochondrial fatty acid oxidation and can trigger compensatory increases in carnitine palmitoyltransferase I expression [44] [45]. Conversely, mitochondrial L-Palmitoylcarnitine levels reflect the balance between fatty acid uptake and oxidative capacity, providing feedback signals that modulate upstream regulatory processes [15] [33] [12].

Allosteric coupling between L-Palmitoylcarnitine metabolism and other metabolic pathways occurs through shared regulatory molecules and cofactor competition [46] [34] [47]. The compound's metabolism affects cellular nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide hydrogen ratios, which in turn influence the activity of multiple dehydrogenase enzymes involved in carbohydrate and amino acid metabolism [8] [16] [7]. This metabolic integration ensures coordinated regulation of energy-producing pathways according to substrate availability and cellular energy demands [6] [13] [9].

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

7.7

Exact Mass

399.3349

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1G38O5K038

MeSH Pharmacological Classification

Vitamin B Complex

Other CAS

2364-67-2

Wikipedia

(-)-palmitoyl carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]
Cosmetics -> Skin conditioning

Dates

Last modified: 08-15-2023
1: Leduc-Gaudet JP, Reynaud O, Chabot F, Mercier J, Andrich DE, St-Pierre DH, Gouspillou G. The impact of a short-term high-fat diet on mitochondrial respiration, reactive oxygen species production, and dynamics in oxidative and glycolytic skeletal muscles of young rats. Physiol Rep. 2018 Feb;6(4). doi: 10.14814/phy2.13548. PubMed PMID: 29479852.
2: Newsom SA, Miller BF, Hamilton KL, Ehrlicher SE, Stierwalt HD, Robinson MM. Long-term rates of mitochondrial protein synthesis are increased in mouse skeletal muscle with high-fat feeding regardless of insulin-sensitizing treatment. Am J Physiol Endocrinol Metab. 2017 Nov 1;313(5):E552-E562. doi: 10.1152/ajpendo.00144.2017. Epub 2017 Jul 11. PubMed PMID: 28698283; PubMed Central PMCID: PMC5792140.
3: Buron N, Porceddu M, Roussel C, Begriche K, Trak-Smayra V, Gicquel T, Fromenty B, Borgne-Sanchez A. Chronic and low exposure to a pharmaceutical cocktail induces mitochondrial dysfunction in liver and hyperglycemia: Differential responses between lean and obese mice. Environ Toxicol. 2017 Apr;32(4):1375-1389. doi: 10.1002/tox.22331. Epub 2016 Aug 8. PubMed PMID: 27501252.
4: Liu J, Xiao HT, Wang HS, Mu HX, Zhao L, Du J, Yang D, Wang D, Bian ZX, Lin SH. Halofuginone reduces the inflammatory responses of DSS-induced colitis through metabolic reprogramming. Mol Biosyst. 2016 Jun 21;12(7):2296-303. doi: 10.1039/c6mb00154h. PubMed PMID: 27197570.
5: Monternier PA, Fongy A, Hervant F, Drai J, Collin-Chavagnac D, Rouanet JL, Roussel D. Skeletal muscle phenotype affects fasting-induced mitochondrial oxidative phosphorylation flexibility in cold-acclimated ducklings. J Exp Biol. 2015 Aug;218(Pt 15):2427-34. doi: 10.1242/jeb.122671. Epub 2015 May 29. PubMed PMID: 26026038.
6: Hagve M, Gjessing PF, Fuskevåg OM, Larsen TS, Irtun Ø. Skeletal muscle mitochondria exhibit decreased pyruvate oxidation capacity and increased ROS emission during surgery-induced acute insulin resistance. Am J Physiol Endocrinol Metab. 2015 Apr 15;308(8):E613-20. doi: 10.1152/ajpendo.00459.2014. Epub 2015 Feb 10. PubMed PMID: 25670828.
7: Monternier PA, Marmillot V, Rouanet JL, Roussel D. Mitochondrial phenotypic flexibility enhances energy savings during winter fast in king penguin chicks. J Exp Biol. 2014 Aug 1;217(Pt 15):2691-7. doi: 10.1242/jeb.104505. Epub 2014 May 6. PubMed PMID: 24803465.
8: Kuzmiak-Glancy S, Willis WT. Skeletal muscle fuel selection occurs at the mitochondrial level. J Exp Biol. 2014 Jun 1;217(Pt 11):1993-2003. doi: 10.1242/jeb.098863. Epub 2014 Mar 13. PubMed PMID: 24625643.
9: Chen L, Fan J, Li Y, Shi X, Ju D, Yan Q, Yan X, Han L, Zhu H. Modified Jiu Wei Qiang Huo decoction improves dysfunctional metabolomics in influenza A pneumonia-infected mice. Biomed Chromatogr. 2014 Apr;28(4):468-74. doi: 10.1002/bmc.3055. Epub 2013 Oct 17. PubMed PMID: 24132661.
10: So EC, Tsai KL, Wu FT, Hsu MC, Wu KC, Wu SN. Identification of minuscule inward currents as precursors to membrane electroporation-induced currents: real-time prediction of pore appearance. Cell Physiol Biochem. 2013;32(2):402-16. doi: 10.1159/000354447. Epub 2013 Aug 27. PubMed PMID: 23988522.
11: Montaigne D, Marechal X, Lefebvre P, Modine T, Fayad G, Dehondt H, Hurt C, Coisne A, Koussa M, Remy-Jouet I, Zerimech F, Boulanger E, Lacroix D, Staels B, Neviere R. Mitochondrial dysfunction as an arrhythmogenic substrate: a translational proof-of-concept study in patients with metabolic syndrome in whom post-operative atrial fibrillation develops. J Am Coll Cardiol. 2013 Oct 15;62(16):1466-73. doi: 10.1016/j.jacc.2013.03.061. Epub 2013 May 1. PubMed PMID: 23644086.
12: Li Y, Hou M, Wang JG, Wang T, Wan J, Jiao BH, Lin ZF. Changes of lymph metabolites in a rat model of sepsis induced by cecal ligation and puncture. J Trauma Acute Care Surg. 2012 Dec;73(6):1545-52. doi: 10.1097/TA.0b013e31826fc9e7. PubMed PMID: 23147180.
13: Kuzmiak S, Glancy B, Sweazea KL, Willis WT. Mitochondrial function in sparrow pectoralis muscle. J Exp Biol. 2012 Jun 15;215(Pt 12):2039-50. doi: 10.1242/jeb.065094. PubMed PMID: 22623192.
14: Pooya S, Blaise S, Moreno Garcia M, Giudicelli J, Alberto JM, Guéant-Rodriguez RM, Jeannesson E, Gueguen N, Bressenot A, Nicolas B, Malthiery Y, Daval JL, Peyrin-Biroulet L, Bronowicki JP, Guéant JL. Methyl donor deficiency impairs fatty acid oxidation through PGC-1α hypomethylation and decreased ER-α, ERR-α, and HNF-4α in the rat liver. J Hepatol. 2012 Aug;57(2):344-51. doi: 10.1016/j.jhep.2012.03.028. Epub 2012 Apr 17. PubMed PMID: 22521344.
15: Teulier L, Dégletagne C, Rey B, Tornos J, Keime C, de Dinechin M, Raccurt M, Rouanet JL, Roussel D, Duchamp C. Selective upregulation of lipid metabolism in skeletal muscle of foraging juvenile king penguins: an integrative study. Proc Biol Sci. 2012 Jun 22;279(1737):2464-72. doi: 10.1098/rspb.2011.2664. Epub 2012 Feb 22. PubMed PMID: 22357259; PubMed Central PMCID: PMC3350679.
16: Flamment M, Rieusset J, Vidal H, Simard G, Malthièry Y, Fromenty B, Ducluzeau PH. Regulation of hepatic mitochondrial metabolism in response to a high fat diet: a longitudinal study in rats. J Physiol Biochem. 2012 Sep;68(3):335-44. doi: 10.1007/s13105-012-0145-3. Epub 2012 Jan 26. PubMed PMID: 22278845.
17: Hey-Mogensen M, Jeppesen J, Madsen K, Kiens B, Franch J. Obesity augments the age-induced increase in mitochondrial capacity for H2O2 release in Zucker fatty rats. Acta Physiol (Oxf). 2012 Mar;204(3):354-61. doi: 10.1111/j.1748-1716.2011.02347.x. Epub 2011 Sep 17. PubMed PMID: 21827638.
18: Liobikas J, Majiene D, Trumbeckaite S, Kursvietiene L, Masteikova R, Kopustinskiene DM, Savickas A, Bernatoniene J. Uncoupling and antioxidant effects of ursolic acid in isolated rat heart mitochondria. J Nat Prod. 2011 Jul 22;74(7):1640-4. doi: 10.1021/np200060p. Epub 2011 Jun 7. PubMed PMID: 21648406.
19: Ciapaite J, van den Broek NM, Te Brinke H, Nicolay K, Jeneson JA, Houten SM, Prompers JJ. Differential effects of short- and long-term high-fat diet feeding on hepatic fatty acid metabolism in rats. Biochim Biophys Acta. 2011 Jul-Aug;1811(7-8):441-51. doi: 10.1016/j.bbalip.2011.05.005. Epub 2011 May 19. PubMed PMID: 21621638.
20: Bernatoniene J, Majiene D, Peciura R, Laukeviciene A, Bernatoniene R, Mekas T, Kasauskas A, Kopustinskiene D. The effect of Ginkgo biloba extract on mitochondrial oxidative phosphorylation in the normal and ischemic rat heart. Phytother Res. 2011 Jul;25(7):1054-60. doi: 10.1002/ptr.3399. PubMed PMID: 21259351.

Explore Compound Types